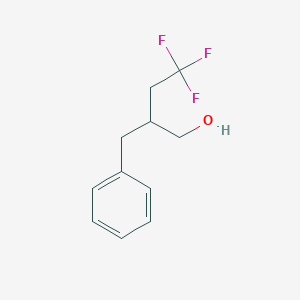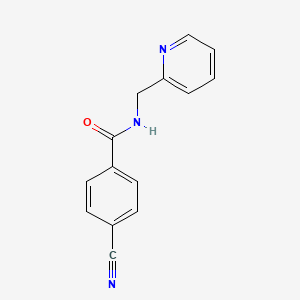![molecular formula C15H26O B14888761 Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14888761.png)
Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C14H24O, and it is known for its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the cyclobutyl and hydroxyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol has several scientific research applications:
Mechanism of Action
The mechanism by which (1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[3.1.1]heptane-3-methanol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, its antimicrobial properties may result from disrupting microbial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane-2-methanol, 6,6-dimethyl-, (1α,2α,5α)-: This compound shares a similar bicyclic structure but differs in the functional groups attached.
Methyl [(1R,2R,3R,5S)-2-benzyl-2,6,6-trimethyl-4-oxobicyclo[3.1.1]hept-3-yl]acetate: Another structurally related compound with different substituents, leading to distinct chemical and biological properties.
Uniqueness
The uniqueness of (1R,2R,3R,5S)-alpha-Cyclobutyl-2,6,6-trimethylbicyclo[31Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
Molecular Formula |
C15H26O |
|---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
cyclobutyl-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol |
InChI |
InChI=1S/C15H26O/c1-9-12(14(16)10-5-4-6-10)7-11-8-13(9)15(11,2)3/h9-14,16H,4-8H2,1-3H3/t9-,11+,12+,13+,14?/m0/s1 |
InChI Key |
LHTUKIPDUDWMAR-BDIDWDBTSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@H]2C[C@H]1C2(C)C)C(C3CCC3)O |
Canonical SMILES |
CC1C(CC2CC1C2(C)C)C(C3CCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)
